2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine
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Overview
Description
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine is an organic compound that features a unique combination of a thiazolidine ring and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with an appropriate thiazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dithiolane or thiazolidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-dithiolan-2-yl)ethanone
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)propanoyl carbonate
- 2-(2-Methyl-1,3-dithiolan-2-yl)ethylphosphine oxide
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine is unique due to its specific combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
156000-13-4 |
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Molecular Formula |
C12H23NS3 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS3/c1-3-4-12(13-7-8-16-12)6-5-11(2)14-9-10-15-11/h13H,3-10H2,1-2H3 |
InChI Key |
MVVJPAYOSFUSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NCCS1)CCC2(SCCS2)C |
Origin of Product |
United States |
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